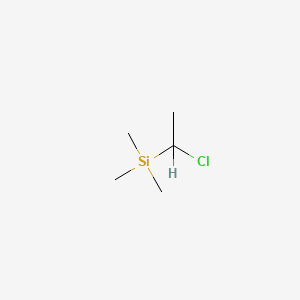

(1-Chloroethyl)trimethylsilane

描述

Significance within Organosilicon Chemistry

Organosilicon compounds, which are organic compounds containing carbon-silicon bonds, are widely utilized in chemical synthesis. The significance of (1-Chloroethyl)trimethylsilane lies in its identity as an α-haloalkylsilane, a class of reagents that provides a pathway to functionalized organosilanes. The silicon atom significantly influences the reactivity of adjacent carbon atoms. Specifically, silicon is known to stabilize a negative charge on an α-carbon (the carbon atom directly attached to silicon), which enhances its reactivity towards metallation. sigmaaldrich.com

The compound serves as a valuable precursor for generating reactive intermediates. The presence of the chlorine atom on the carbon alpha to the silicon atom makes this position susceptible to nucleophilic attack and enables the formation of organometallic reagents. These reagents are powerful tools for constructing new carbon-carbon bonds, a fundamental process in organic synthesis. The trimethylsilyl (B98337) group, while contributing to this electronic effect, can also be retained in the final product to confer specific properties or be removed under certain conditions.

Nomenclature and Structural Representation of this compound

The systematic naming and clear structural representation of chemical compounds are essential for unambiguous scientific communication.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic and organometallic compounds. For α-haloalkylsilanes like this compound, the nomenclature is derived from the parent silane (B1218182) structure.

The naming process follows these general principles:

Identify the Parent Hydride: The parent silicon hydride is "silane" (SiH₄).

Name the Substituents on Silicon: In this case, there are three methyl (-CH₃) groups, leading to the prefix "trimethyl."

Name the Alkyl Group: The fourth substituent is a 1-chloroethyl group, -CH(Cl)CH₃. The numbering "1-" indicates that the chlorine atom is attached to the first carbon of the ethyl chain, which is the carbon bonded to the silicon atom.

Assemble the Name: The substituents are listed alphabetically (chloroethyl before methyl), but for complex substituents, the entire group name is often treated as a single unit. The accepted IUPAC name combines these parts, resulting in This compound . An alternative, fully systematic name is Chloro(ethyl)trimethylsilane , though the former is more descriptive of the specific isomer.

While the IUPAC name is the formal standard, other designations may be encountered in chemical literature and databases. The compound is primarily known by its systematic name. Below is a table of key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7787-87-3 rsc.org |

| Molecular Formula | C₅H₁₃ClSi rsc.org |

| Molecular Weight | 136.70 g/mol rsc.org |

| SMILES String | CC(Cl)Si(C)C rsc.org |

| InChI Key | UWJVDEZZIPJQRF-UHFFFAOYSA-N rsc.org |

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is centered on its utility as a synthetic intermediate, particularly for the generation of stabilized carbanions. Research in organosilicon chemistry has demonstrated that silylmethyl groups can undergo lithiation when treated with strong bases like butyllithium. rsc.org This principle is central to the reactivity of this compound.

A key research application involves the reaction of the compound with an organolithium reagent. This process generates a highly reactive α-lithio-α-silyl carbanion. This intermediate is a powerful nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds. For instance, the reaction of tris(trimethylsilyl)methyl-lithium with non-enolisable aldehydes and ketones results in the formation of functionalized silanes. Similarly, the lithiated species derived from (dialkylaminomethyl)trimethylsilanes reacts with aldehydes to produce (dialkylaminomethyl)(2-hydroxyalkyl)-dimethylsilanes. rsc.org

Following this established reactivity pattern, the lithiated derivative of this compound serves as a precursor in the synthesis of other complex molecules. Its reaction with carbonyl compounds can lead to the formation of β-hydroxysilanes, which are versatile intermediates themselves. These can undergo further transformations, such as elimination reactions (Peterson olefination), to yield alkenes. This trajectory highlights the compound's role not just as a building block but as a tool for facilitating sophisticated and stereocontrolled synthetic sequences in academic and industrial research.

Structure

3D Structure

属性

IUPAC Name |

1-chloroethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVDEZZIPJQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884434 | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw colored liquid with a slight odor; [Gelest MSDS] | |

| Record name | (1-Chloroethyl)trimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-87-3 | |

| Record name | (1-Chloroethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloroethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms Involving 1 Chloroethyl Trimethylsilane

Formation of α-Metalated Silanes

A principal mode of reactivity for α-haloalkylsilanes like (1-Chloroethyl)trimethylsilane is the formation of α-metalated silanes. thieme-connect.de This is achieved through deprotonation at the carbon atom adjacent to the silicon, yielding a stabilized carbanion.

The proton on the carbon bonded to both the silicon and chlorine atoms in this compound can be abstracted by strong, non-nucleophilic bases. Organolithium reagents, particularly sec-butyllithium (B1581126) (sec-BuLi), are effective for this transformation. cdnsciencepub.comacs.org The reaction is typically carried out at low temperatures, such as -78 °C, in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. acs.org This process generates the reactive intermediate, 1-chloro-1-trimethylsilylethyl lithium, a potent α-silyl anion. The use of sec-butyllithium is often preferred over n-butyllithium for deprotonating substrates adjacent to leaving groups to minimize competitive nucleophilic attack. mdpi.com

Table 1: General Conditions for Deprotonation

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | sec-Butyllithium (sec-BuLi) | Strong, sterically hindered base minimizes nucleophilic attack on the carbon-chlorine bond. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic and polar enough to solvate the organolithium species. |

| Temperature | -78 °C | Low temperature enhances the stability of the resulting α-lithio species and prevents side reactions. |

The carbanion generated at the α-position to a silicon atom exhibits notable stability. researchgate.net This stabilization is a key factor enabling the facile deprotonation of this compound. The electron-donating silicon atom can stabilize an adjacent negative charge through a combination of effects. researchgate.netthieme-connect.de While historical explanations invoked the interaction of the carbon p-orbital with empty d-orbitals on silicon, a more modern understanding points to hyperconjugation. This involves an interaction between the filled p-orbital of the carbanion and the antibonding σ* orbitals of the adjacent silicon-carbon bonds. This delocalization of electron density lowers the energy of the anion, making it more stable and accessible than a non-silylated analogue. researchgate.net This stabilizing effect is significant and is comparable in magnitude to the stabilization provided by adjacent sulfur or chlorine atoms. researchgate.net

Nucleophilic Substitution Reactions

Beyond its use in generating carbanions, this compound is a classic electrophile. cymitquimica.com The carbon-chlorine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles.

A fundamental reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom. thieme-connect.de This is a characteristic reaction of alkyl halides and provides a direct method for introducing the 1-(trimethylsilyl)ethyl group into other molecules. A wide variety of nucleophiles can displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at that position. The bulky trimethylsilyl (B98337) group can sterically hinder the reaction site to some extent, but displacement remains a primary mode of reactivity.

Applications in Carbon-Carbon Bond Forming Reactions

The α-silyl anion generated from this compound is a powerful tool for constructing new carbon-carbon bonds. Its reaction with various electrophiles, especially carbonyl compounds, is a cornerstone of its synthetic utility.

The reaction of the α-lithiated derivative of this compound with aldehydes or ketones is an analogue of the well-known Peterson olefination. organic-chemistry.orgwikipedia.org The Peterson olefination is a versatile method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds. organicchemistrydata.orgtcichemicals.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 1-Chloroethyl(trimethyl)silane | C₅H₁₃ClSi |

| sec-Butyllithium | sec-BuLi | C₄H₉Li |

| Tetrahydrofuran | THF | C₄H₈O |

| Diethyl ether | Ether | C₄H₁₀O |

| n-Butyllithium | n-BuLi | C₄H₉Li |

Alkylation Reactions

A fundamental aspect of the reactivity of this compound is its participation in alkylation reactions. The presence of a chlorine atom alpha to the silicon atom makes the carbon atom susceptible to nucleophilic attack. This reactivity pattern is a cornerstone of the synthetic applications of α-haloalkylsilanes. thieme-connect.de

This compound serves as an effective alkylating agent for primary and secondary amines through nucleophilic substitution. In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon bonded to the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond.

A well-documented analogue, (chloromethyl)trimethylsilane, readily reacts with benzylamine (B48309) to produce N-benzyl-1-(trimethylsilyl)methanamine. orgsyn.org This reaction is typically carried out in a suitable solvent like acetonitrile, where the amine itself can act as a base to neutralize the hydrochloric acid generated, or an auxiliary base may be added. orgsyn.org By analogy, the reaction of this compound with benzylamine is expected to proceed similarly, yielding N-benzyl-N-(1-trimethylsilylethyl)amine. The general mechanism involves the direct displacement of the chloride by the amine nucleophile. The reactivity order for dealkylation using related chloroformate reagents suggests that benzylic groups are highly labile, which implies that the N-alkylation of benzylamine is an efficient process. thieme-connect.de

Cycloaddition Reactions

The 1-(trimethylsilyl)ethyl group, once installed by alkylation, can be used to generate reactive intermediates for cycloaddition reactions. A prominent example is the formation of azomethine ylides, which are powerful 1,3-dipoles for the synthesis of five-membered nitrogen-containing heterocycles. wikipedia.org

Azomethine ylides are transient species that are typically generated in situ. nih.gov One of the most effective methods for generating non-stabilized azomethine ylides involves the desilylation of α-silylamines. nih.gov The process begins with an N-(1-trimethylsilylethyl)amine, the product of the alkylation described previously. This amine can be condensed with an aldehyde to form an intermediate iminium ion. Subsequent treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), induces desilylation, where the fluoride attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the formation of a carbanion adjacent to the iminium nitrogen. This structure is a resonance-stabilized azomethine ylide. nih.govucl.ac.uk

These highly reactive ylides are immediately trapped by a suitable dipolarophile present in the reaction mixture. wikipedia.org This sequence represents a powerful method for constructing complex molecular architectures from simple precursors.

The azomethine ylides generated from N-(1-trimethylsilylethyl)amine precursors readily undergo [3+2] dipolar cycloaddition reactions. wikipedia.org This type of reaction is a concerted, six-electron process that occurs between a 1,3-dipole (the azomethine ylide) and a dipolarophile (typically an alkene or alkyne). wikipedia.org These cycloadditions are valuable because they are highly stereoselective and can create up to four new stereocenters in a single step, providing access to substituted pyrrolidines. wikipedia.org

For instance, an azomethine ylide generated in situ can be trapped by an electron-deficient alkene, such as ethyl acrylate (B77674) or a nitrostyrene, to yield a functionalized pyrrolidine (B122466) ring system. orgsyn.orgnih.gov The reaction of an azomethine ylide equivalent with a nitroalkene has been shown to produce nitropyrrolidines, which are valuable intermediates for pharmacologically active compounds. nih.gov The versatility of this reaction allows for the synthesis of a wide range of heterocyclic structures, including spiro-fused systems. nih.gov

Generation and Trapping of Azomethine Ylides

Radical Reactions and Their Mechanisms

Beyond ionic pathways, the 1-(trimethylsilyl)ethyl group can be exploited to generate radical intermediates, specifically α-aminoalkyl radicals, which are valuable for forming carbon-carbon bonds.

α-Aminoalkyl radicals are versatile reactive intermediates used in the synthesis of complex amine-containing products. nih.gov A key method for their generation involves the single-electron oxidation of α-silylamines, which are readily prepared by the alkylation of amines with reagents like this compound. acs.org

The mechanism proceeds via the single-electron oxidation of the N-(1-trimethylsilylethyl)amine precursor, often initiated by a photoredox catalyst under visible light irradiation. acs.orgd-nb.info This oxidation forms a radical cation. The key step is the subsequent fragmentation of this radical cation, which involves the loss of the trimethylsilyl group as a cation (Me₃Si⁺) to produce the desired α-aminoalkyl radical. acs.org This desilylation step is highly efficient. acs.org The resulting α-aminoalkyl radical is stabilized by the adjacent nitrogen atom and can be engaged in various synthetic transformations, such as addition to electron-deficient alkenes or cross-coupling reactions. acs.orgnih.govmdpi.com

Rearrangement Processes Involving Silane (B1218182) Cations

The generation of carbocations adjacent to a silicon atom, known as α- and β-silyl carbocations, is a key feature of organosilicon chemistry. In the case of this compound, the loss of the chloride ion, often facilitated by a Lewis acid, would generate a secondary α-silyl carbocation. These intermediates are known to be unstable and highly prone to rearrangement.

A foundational study on the isomeric (chloromethyl)trimethylsilane demonstrated that in the presence of aluminum chloride, this compound undergoes an intramolecular rearrangement. acs.org This process is thought to involve the formation of a transient silylium (B1239981) cation or a related polarized complex, which then rearranges to a more stable configuration. acs.orgnih.gov While not involving this compound directly, this work highlights the propensity of α-haloalkylsilanes to undergo skeletal changes under Lewis acidic conditions. The introduction of (trimethylsilyl)methyl groups into oligosilanes has been shown to strongly facilitate rearrangement and cyclization reactions. nih.gov

For the cation derived from this compound, potential rearrangement pathways could include 1,2-hydride shifts or 1,2-methyl shifts (a Wagner-Meerwein rearrangement) from the silicon atom to the adjacent carbocationic center. This would transform the initial α-silyl carbocation into a more stable β-silyl carbocation, which is stabilized by hyperconjugation with the C-Si bond, a phenomenon known as the β-silicon effect.

Mechanistic Insights from Mass Spectrometry and Computational Methods

Modern analytical and theoretical techniques provide deep insight into the mechanisms of complex chemical reactions, including cationic rearrangements. nih.govresearchgate.net

Mass Spectrometry: Gas-phase studies using mass spectrometry (MS) allow for the examination of inherent molecular reactivity in the absence of solvent. researchgate.net Tandem mass spectrometry (MS/MS) can be used to generate ions of interest, such as the [M-Cl]⁺ cation from this compound, and study their subsequent fragmentation and rearrangement pathways. The fragmentation patterns observed can help elucidate the structure of the intermediate ions. For instance, McLafferty-type rearrangements involving the migration of a trimethylsilyl group have been demonstrated in the mass spectra of various trimethylsilyl derivatives, providing a precedent for silyl (B83357) group migrations in cationic species. scispace.comyoutube.com Studies on related compounds, like aryl 2-chloroethyl sulphones, show that alkyl migrations can compete with aryl migrations in the gas phase, suggesting that various rearrangement pathways are possible depending on the substrate's structure. scispace.com

Computational Methods: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of reaction intermediates and transition states. nih.govconicet.gov.ar For the this compound cation, computational studies can be employed to:

Calculate the relative energies of the initial α-silyl carbocation and potential rearranged structures, such as the β-silyl carbocation.

Determine the energy barriers for competing rearrangement pathways (e.g., hydride vs. methyl shift).

Characterize the geometries of transition states connecting these intermediates.

Computational investigations on related systems, such as the Lewis acid-catalyzed rearrangement of oligosilanes, have demonstrated that these reactions proceed through complex mechanisms involving silylium-ion-like transition states. nih.gov Such computational approaches can predict the most likely rearrangement products and provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental means alone. nih.gov

Reactivity in the Presence of Transition Metal Catalysts

The carbon-chlorine bond in this compound is a reactive site that can be activated by various transition metal catalysts, enabling its use in a range of synthetic transformations, particularly cross-coupling reactions.

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as soft, carbophilic π-Lewis acids for activating alkynes and allenes. awuahlab.com While this is the dominant mode of reactivity, gold-catalyzed reactions involving the activation of C-X bonds through redox cycles (e.g., Au(I)/Au(III)) are also being developed. awuahlab.comresearchgate.net

Direct gold-catalyzed reactions involving this compound are not extensively documented. However, the principles of gold catalysis suggest potential reactivity. For example, recent advances have shown that excited-state dinuclear gold complexes can catalyze the dechloroalkylation of gem-dichloroalkanes under photoirradiation. nju.edu.cn This process involves an inner-sphere single-electron transfer (SET) from the excited gold complex to the dichloroalkane, leading to the cleavage of a C-Cl bond and the formation of a chloroalkyl radical. nju.edu.cn A similar mechanism could potentially be applied to activate the C-Cl bond in this compound for radical-based transformations.

Palladium Complexes and Reactivity Studies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. The key initial step for substrates like this compound is the oxidative addition of the C-Cl bond to a Pd(0) complex, forming an alkyl-palladium(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation or migratory insertion, to form the desired product. nih.govmdpi.com

While studies focusing specifically on this compound are limited, research on closely related α-haloalkylsilanes demonstrates their utility in palladium catalysis. For instance, the isomeric (chloromethyl)trimethylsilane has been shown to be an excellent alkylating agent in excited-state palladium-catalyzed alkylation/annulation reactions to form complex heterocyclic products. acs.org The presence of the silane group in these substrates is well-tolerated and can lead to excellent reactivity, possibly due to the stability of the resulting carbon-centered radical intermediates. acs.org

The general applicability of palladium-catalyzed cross-coupling of organosilicon reagents is well-established, often involving organosilanols or silanolates. nih.govacs.orgacs.org The table below shows representative conditions for a palladium-catalyzed cross-coupling reaction of an alkenylsilanol, illustrating the types of catalysts, reagents, and conditions often employed in such transformations which could be adapted for substrates like this compound.

| Entry | Aryl Iodide | Catalyst (mol %) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | TBAF | THF | 25 | 16 | 94 |

| 2 | Iodobenzene | Pd(PPh₃)₄ (5) | TBAF | THF | 25 | 16 | 91 |

| 3 | 4-Iodonitrobenzene | Pd(PPh₃)₄ (5) | TBAF | THF | 25 | 16 | 85 |

| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | TBAF | THF | 25 | 16 | 95 |

| 5 | 4-Iodoanisole | Pd(OAc)₂ (5) / PPh₃ (20) | TBAOH | THF | 25 | 16 | 93 |

Applications of 1 Chloroethyl Trimethylsilane in Organic Synthesis

Precursor for Advanced Synthetic Intermediates

(1-Chloroethyl)trimethylsilane is a valuable precursor for generating advanced synthetic intermediates. A primary application involves its conversion to 1-chloro-1-trimethylsilylethyllithium. This is typically achieved by treating this compound with a strong base, such as sec-butyllithium (B1581126). The resulting organolithium reagent is a potent nucleophile that reacts with a variety of electrophiles.

For instance, its reaction with aldehydes and ketones proceeds through an intermediate α,β-epoxysilane. Subsequent rearrangement of this epoxide furnishes methyl ketones in good yields. This two-step process provides an effective method for the conversion of aldehydes and ketones into the corresponding methyl ketones. sigmaaldrich.com

| Reactant | Reagent | Intermediate | Product |

| Aldehyde/Ketone | 1-chloro-1-trimethylsilylethyl lithium | α,β-Epoxysilane | Methyl ketone |

Role in the Synthesis of Heterocyclic Compounds

The reactivity of this compound and its derivatives has been harnessed for the construction of various heterocyclic frameworks, which are core structures in many pharmaceuticals and biologically active compounds.

Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles can be achieved through reactions involving α-aminoalkyl radicals generated from precursors derived from this compound. rsc.org Although direct examples involving this compound are not extensively documented in this specific context, the analogous reactivity of related α-silyl compounds highlights its potential. For example, tandem reactions involving the generation of nitrogen-centered radicals in the presence of silyl-functionalized alkenes can lead to the formation of cyclic amines. researchgate.net The development of tandem catalysis has further expanded the routes to nitrogen heterocycles, which are prevalent in medicinal chemistry. researchgate.netmdpi.com

Oxygen-Containing Heterocycles (e.g., Phthalans and Coumarans)

While specific examples detailing the use of this compound for the synthesis of phthalans and coumarans are not prevalent in the literature, its role in constructing oxygen-containing rings can be inferred from its general reactivity. The generation of the 1-(trimethylsilyl)ethyl carbanion allows for its addition to electrophilic carbons, such as those in ortho-functionalized aromatic compounds, which are common precursors for phthalans and coumarans. The synthesis of various oxygen heterocycles often relies on the creation of key carbon-oxygen and carbon-carbon bonds in a single step. rsc.org The principles of tandem cyclization reactions are often applied to generate diverse oxygen-containing heterocyclic systems. ipb.pt

Utility in the Synthesis of Natural Products and Derivatives

The strategic application of this compound has been demonstrated in the total synthesis of natural products. A notable example is its use in an efficient synthesis of R(+)-frontalin. sigmaaldrich.com Frontalin is a pheromone of the western pine beetle. The synthesis utilizes the Grignard reagent derived from this compound in a key step to construct the carbon skeleton of the natural product. This application underscores the importance of silicon-based reagents in achieving stereoselective and efficient syntheses of complex molecular targets.

| Natural Product | Key Reagent Derived from this compound |

| R(+)-Frontalin | (1-Trimethylsilyl)ethylmagnesium chloride |

Development of Novel Reagents and Ligands

This compound serves as a foundational building block for the development of novel reagents and ligands. The introduction of the sterically demanding and electronically distinct 1-(trimethylsilyl)ethyl group can be used to modify the properties of ligands for transition metal catalysis. The bis(trimethylsilyl)methyl fragment, a related and bulkier group, is known to impart exceptional steric bulk, which can stabilize reactive organometallic complexes. This principle can be extended to ligands derived from this compound, potentially leading to catalysts with enhanced stability and selectivity. The development of such novel reagents is crucial for advancing synthetic methodologies. sigmaaldrich.com

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. rug.nlfrontiersin.org While direct and widespread applications of this compound in well-established MCRs are not extensively reported, its potential is significant. The nucleophilic character of its derived organometallic reagents makes it a suitable candidate for integration into MCRs that proceed via carbocationic or related electrophilic intermediates. For example, in a Hosomi-Sakurai type reaction, an allyltrimethylsilane (B147118) adds to an oxocarbenium ion generated in situ. A similar reaction pathway could be envisaged for the carbanion derived from this compound, allowing it to act as a carbon nucleophile in a multicomponent assembly. nih.gov The development of new MCRs often involves the incorporation of novel reactive species, and the unique reactivity of organosilanes presents an opportunity for innovation in this field. researchgate.net

Stereochemical Control in Synthetic Transformations

The introduction of stereocenters with high fidelity is a cornerstone of modern organic synthesis. This compound, while not as extensively documented in stereoselective applications as some other reagents, offers potential for stereochemical control in synthetic transformations. This control can be exerted through several strategies, including diastereoselective reactions with chiral substrates and the potential for catalytic enantioselective processes. The presence of the trimethylsilyl (B98337) group can significantly influence the steric environment around the reactive center, thereby directing the approach of nucleophiles or electrophiles.

One of the most powerful strategies for achieving stereocontrol is through the use of chiral auxiliaries. Pioneering work by Evans and co-workers on the diastereoselective alkylation of chiral N-acyl oxazolidinones has established a robust methodology for the asymmetric synthesis of α-substituted carboxylic acid derivatives. york.ac.uk In this approach, the chiral auxiliary creates a rigid, chelated enolate structure that effectively shields one face of the molecule, leading to highly diastereoselective alkylation. york.ac.ukcaltech.edu While specific examples using this compound as the electrophile are not extensively reported, the principles of this methodology are directly applicable. The reaction of the lithium or sodium enolates of chiral N-acyl oxazolidinones with this compound would be expected to proceed with high diastereoselectivity, affording the corresponding α-(1-trimethylsilylethyl) substituted products. The stereochemical outcome is dictated by the C4-substituent on the oxazolidinone ring, which directs the electrophile to the less sterically hindered face of the chelated (Z)-enolate. york.ac.uk The diastereomeric products are often separable by chromatography, allowing for access to products with very high diastereomeric purity (>99:1). caltech.edu

The inherent steric bulk of the trimethylsilyl group itself can play a crucial role in directing the stereochemical course of a reaction. Studies on the alkylation of enolates bearing a silyl (B83357) group on an adjacent carbon have demonstrated high diastereoselectivity. rsc.org For instance, the methylation of open-chain enolates with a neighboring silyl group shows a strong preference for the formation of the isomer where the newly introduced methyl group is trans to the silyl group. rsc.org This highlights the ability of the silyl group to create a biased steric environment, influencing the trajectory of the incoming electrophile.

Furthermore, related organosilicon compounds have been successfully employed in highly stereoselective transformations. For example, the bifunctional cyanating reagent, Me2(CH2Cl)SiCN, has been used in the highly diastereo- and enantioselective cyanosilylation of racemic ketones, achieving diastereomeric ratios of up to >20:1 and enantiomeric excesses in the range of 90–98%. chinesechemsoc.org This demonstrates that the presence of a silyl moiety within a reagent can be compatible with, and even contribute to, high levels of stereochemical control in catalytic asymmetric reactions.

Catalytic enantioselective cross-coupling reactions also present a potential avenue for the stereocontrolled application of this compound. For instance, palladium-catalyzed enantioselective cross-coupling reactions have been reported for the structurally similar (1-chloroethyl)benzene (B1265384), where a chiral ligand on the metal catalyst controls the stereochemical outcome. acs.org This suggests the feasibility of developing similar catalytic systems for this compound, which would allow for the enantioselective formation of carbon-carbon bonds at the chiral center of the molecule.

The following table summarizes the expected and observed stereochemical outcomes in reactions involving silyl-containing compounds, providing a framework for the potential applications of this compound in stereocontrolled synthesis.

| Reaction Type | Substrate/Reagent System | Key Stereocontrolling Element | Observed/Expected Selectivity | Reference |

| Diastereoselective Alkylation | Chiral N-acyl oxazolidinone enolate + Electrophile | Chiral auxiliary on the enolate | High diastereoselectivity (e.g., 49:1 to 1:120) | york.ac.uk |

| Diastereoselective Alkylation | Enolate with adjacent silyl group + Methyl iodide | Steric bulk of the silyl group | High preference for trans isomer | rsc.org |

| Diastereoselective Cyanosilylation | Racemic α-branched ketone + Me2(CH2Cl)SiCN | Chiral (salen)AlCl catalyst | up to >20:1 d.r., 90-98% e.e. | chinesechemsoc.org |

| Enantioselective Cross-Coupling | Racemic (1-chloroethyl)benzene + Allylmagnesium chloride | Chiral S,N-ligated Pd catalyst | Modest enantioselectivity | acs.org |

Analytical Methodologies for 1 Chloroethyl Trimethylsilane in Research

Chromatographic Analysis (e.g., Gas Chromatography, GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like (1-Chloroethyl)trimethylsilane. It is frequently utilized to determine the purity of the compound, with technical grade specifications often indicating an assay of ≥90% as determined by GC. iucr.orgnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While specific, detailed parameters for the GC analysis of this compound are not always published in extensive detail, typical methodologies for similar volatile organosilicon compounds and alkyl halides can be inferred.

A standard GC analysis would likely employ a capillary column with a non-polar or mid-polar stationary phase, such as a DB-5MS or similar phenyl-substituted polysiloxane column. rsc.org The choice of column is critical for achieving good resolution between the analyte and any impurities or starting materials. The analysis is typically performed with a temperature program that ramps the oven temperature to ensure the efficient elution of the compound, which has a boiling point of 116 °C. iucr.org Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. The use of chlorotrimethylsilane (B32843) as a derivatizing agent to increase the volatility of other compounds for GC analysis further highlights the suitability of this technique for analyzing silicon-containing molecules. sigmaaldrich.com

Table 1: Typical Gas Chromatography (GC) Parameters for Analysis of Volatile Organosilanes

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., 30m x 0.25mm x 0.25µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While dedicated high-resolution NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with related compounds like chlorotrimethylsilane and (chloromethyl)trimethylsilane. researchgate.netchemicalbook.comchemicalbook.comspectrabase.com

¹H NMR: The proton NMR spectrum is expected to show two main signals. The protons of the three methyl groups attached to the silicon atom would appear as a singlet, typically in the region of 0.1-0.5 ppm. The methine proton (-CH(Cl)-) would appear as a quartet due to coupling with the adjacent methyl protons, and would be shifted downfield due to the deshielding effect of the chlorine atom, likely in the range of 3.0-4.0 ppm. The protons of the ethyl group's methyl would appear as a doublet, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum would show three distinct signals. The carbon of the trimethylsilyl (B98337) group would resonate at a high field, typically around 0-5 ppm. The carbon of the ethyl group's methyl will appear in the aliphatic region, while the carbon atom bonded to the chlorine atom would be significantly deshielded, appearing further downfield.

²⁹Si NMR: Silicon NMR would provide direct information about the silicon environment. For comparison, the ²⁹Si NMR chemical shift for the product of a reaction involving chlorotrimethylsilane has been reported. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. Key absorptions include C-H stretching and bending vibrations, Si-C stretching, and C-Cl stretching. The Si-(CH₃)₃ group typically shows strong bands around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. youtube.com Common fragmentation pathways for trimethylsilyl compounds involve the loss of a methyl group (-15 amu) to form a stable [M-15]⁺ ion, which is often the base peak. nih.gov Other fragments may arise from the cleavage of the C-C and C-Si bonds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Singlet (~0.1-0.5 ppm, 9H, Si(CH₃)₃); Quartet (~3.0-4.0 ppm, 1H, -CH(Cl)-); Doublet (aliphatic region, 3H, -CH₃) |

| ¹³C NMR | Signal ~0-5 ppm (Si(CH₃)₃); Signal in aliphatic region (-CH₃); Deshielded signal (-C(Cl)-) |

| IR (cm⁻¹) | ~2960 (C-H stretch); ~1250 (Si-CH₃ symmetric deformation); ~840 (Si-C stretch/CH₃ rock); ~600-800 (C-Cl stretch) |

| Mass Spectrometry (m/z) | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern; Base peak likely [M-15]⁺; Fragments corresponding to loss of ethyl, chloroethyl, and trimethylsilyl groups. |

X-ray Diffraction Analysis of Derivatives

While obtaining a single crystal of the liquid this compound for X-ray diffraction is challenging, the technique can be applied to its solid derivatives to unequivocally determine their three-dimensional structure. This is particularly valuable for confirming the stereochemistry of products formed in reactions involving this compound.

A notable example is the synthesis and X-ray crystal structure analysis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. iucr.orgnih.goviucr.orgresearchgate.net This compound was synthesized from the reaction of homoveratrylamine with racemic lactic acid, where the hydroxyl group is subsequently replaced by chlorine, a transformation that can involve this compound or similar reagents. The X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic P2₁/c space group. iucr.org The analysis confirmed the formation of both RR and SS enantiomers within the crystal lattice, which are linked into hydrogen-bonded dimers bridged by chloride anions. iucr.orgresearchgate.net This structural information is crucial for understanding the reaction mechanism and the stereochemical outcome.

Table 3: Crystallographic Data for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic iucr.org |

| Space Group | P2₁/c iucr.org |

| Configuration | Contains both RR and SS enantiomers iucr.orgresearchgate.net |

| Key Structural Feature | Hydrogen-bonded dimers bridged by Cl⁻ anions iucr.orgresearchgate.net |

Future Research Directions and Emerging Applications

Exploration of New Catalytic Transformations

The presence of both a silicon-carbon bond and a carbon-chlorine bond in (1-Chloroethyl)trimethylsilane makes it a promising substrate and reagent for developing new catalytic transformations. Future research is anticipated to focus on leveraging these features to forge new chemical bonds with high efficiency and selectivity.

One promising area is the expansion of catalytic C-H silylation reactions. The chloroethyl group has been shown to play a crucial role in stabilizing transition states through σ–π interactions, which can influence the regioselectivity of these reactions. Further exploration of different catalytic systems, including those based on earth-abundant metals, could lead to more sustainable and cost-effective methods for introducing silyl (B83357) groups into complex organic molecules. This could have significant implications for the synthesis of pharmaceuticals and agrochemicals.

Another avenue of research lies in transition-metal-catalyzed cross-coupling reactions . The carbon-chlorine bond in this compound can be activated by various transition metal catalysts, such as palladium, nickel, or copper, to form new carbon-carbon or carbon-heteroatom bonds. Investigating novel catalyst systems and reaction conditions could enable the coupling of the 1-(trimethylsilyl)ethyl group with a wide range of organic electrophiles and nucleophiles, providing access to a diverse array of complex organosilicon compounds.

| Catalytic Transformation | Potential Catalyst Systems | Potential Substrates | Expected Outcome |

| C-H Silylation | Potassium tert-butoxide (KOtBu), Earth-abundant metal catalysts | Aromatic and heteroaromatic compounds | Regioselective introduction of the (1-trimethylsilyl)ethyl group |

| Cross-Coupling Reactions | Palladium, Nickel, Copper complexes | Aryl halides, vinyl halides, organoboron reagents | Formation of new C-C and C-heteroatom bonds |

Development of Asymmetric Synthetic Applications

The development of methods for the synthesis of chiral organosilicon compounds is a rapidly growing area of research, driven by the potential applications of these compounds in stereoselective synthesis and as chiral ligands. While the direct use of this compound in asymmetric synthesis is still an emerging field, its structure presents several opportunities for the development of new stereoselective transformations.

A key challenge and a significant area for future research is the development of catalytic enantioselective methods for the synthesis of silicon-stereogenic compounds . This could involve the asymmetric activation of the Si-Cl bond in a precursor to this compound or the enantioselective functionalization of the C-Cl bond. The development of chiral catalysts, such as chiral Lewis bases or transition metal complexes with chiral ligands, will be crucial for achieving high levels of stereocontrol.

Furthermore, the chiral center that can be generated at the carbon atom bearing the chlorine and silicon substituents offers another handle for asymmetric synthesis. Research into diastereoselective reactions of prochiral precursors to this compound, or the use of chiral auxiliaries, could provide pathways to enantioenriched α-silylated alkyl chlorides. These chiral building blocks could then be used in a variety of subsequent stereospecific transformations.

| Asymmetric Approach | Key Strategy | Potential Catalyst/Auxiliary | Target Chiral Moiety |

| Catalytic Asymmetric Synthesis | Enantioselective Si-Cl activation or C-Cl functionalization | Chiral Lewis bases, Chiral transition metal complexes | Silicon-stereogenic center |

| Diastereoselective Synthesis | Use of chiral auxiliaries on a precursor molecule | Chiral alcohols, chiral amines | Carbon-stereogenic center |

Integration into Materials Science and Polymer Chemistry

The unique properties of organosilanes, such as thermal stability, hydrophobicity, and low surface energy, make them attractive for the development of advanced materials. This compound, with its reactive chloro group, is a promising candidate for integration into various material and polymer architectures.

Future research is likely to focus on the use of this compound as a functional monomer in polymerization reactions . Its vinyl-like structure (upon dehydrochlorination) or its ability to be converted into other polymerizable derivatives could allow for its incorporation into polymer backbones. This could lead to the synthesis of novel silicon-containing polymers with tailored properties, such as enhanced thermal stability, specific optical or electronic properties, or improved gas permeability.

Another significant area of exploration is the use of this compound for the surface modification of materials . The chloroethyl group can serve as a reactive handle for grafting the trimethylsilyl (B98337) moiety onto the surfaces of various substrates, including silica, metal oxides, and other polymers. This can be used to alter the surface properties of these materials, for example, to increase hydrophobicity, improve adhesion, or introduce specific functionalities. Such surface modifications are crucial for applications in coatings, composites, and biomedical devices.

| Application Area | Method of Integration | Desired Material Property | Potential Use |

| Functional Polymers | Copolymerization, Post-polymerization modification | Thermal stability, Optical properties | High-performance plastics, Photoresists |

| Surface Modification | Grafting onto surfaces via the chloroethyl group | Hydrophobicity, Adhesion, Biocompatibility | Anti-fouling coatings, Advanced composites |

Interdisciplinary Research with Biological and Medicinal Chemistry

The intersection of organosilicon chemistry with biology and medicine is a burgeoning field with immense potential. The unique physicochemical properties of organosilanes can be exploited to design novel therapeutic agents and diagnostic tools. While direct biological activity studies are outside the scope of this article, the application of this compound in the synthesis of biologically relevant molecules is a key area for future research.

A significant emerging application is the use of organosilicon compounds as chemical probes to study biological systems. The trimethylsilyl group can be used as a stable and sterically defined tag. The reactive chloroethyl group of this compound provides a convenient point of attachment for linking this tag to biomolecules of interest, such as proteins or peptides. These silylated biomolecules can then be used to probe biological interactions and pathways.

Furthermore, the principles of bioisosteric replacement, where a carbon atom or group is replaced by a silicon atom, can be applied to drug design. The synthesis of silicon-containing analogues of known bioactive molecules using this compound as a building block could lead to compounds with improved pharmacokinetic or pharmacodynamic properties.

Finally, the development of biocompatible materials based on organosilanes is a critical area of research. Silicones are well-known for their biocompatibility, and the incorporation of functional groups via reagents like this compound could lead to the creation of advanced biomaterials for applications such as drug delivery systems, medical implants, and tissue engineering scaffolds. aip.orgnih.gov Research in this area will focus on designing materials with controlled degradation rates and specific interactions with biological tissues.

常见问题

Basic: What are the recommended analytical methods for characterizing (1-Chloroethyl)trimethylsilane in research settings?

To confirm the structural integrity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify the trimethylsilyl group (δ 0.1–0.3 ppm for ¹H) and the chloroethyl moiety (δ 3.5–4.0 ppm for CH2Cl). ²⁹Si NMR can further confirm silicon bonding environments .

- Infrared (IR) Spectroscopy : Detect characteristic Si–C (~1250 cm⁻¹) and C–Cl (~650 cm⁻¹) stretching vibrations .

- Gas Chromatography (GC) : Pair with mass spectrometry (GC-MS) to assess purity and detect volatile byproducts .

- Elemental Analysis : Quantify carbon, hydrogen, and chlorine content to validate stoichiometry .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Due to its reactivity and potential toxicity:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. A face shield is recommended during bulk transfers .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may irritate respiratory systems .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent hydrolysis, which releases HCl .

- Storage : Keep under dry inert gas (N2/Ar) in airtight containers to prevent moisture ingress .

Basic: What synthetic routes are effective for preparing this compound?

A common method involves chlorination of the corresponding silane :

Step 1 : React trimethyl(vinyl)silane with HCl gas in the presence of a Lewis acid catalyst (e.g., AlCl3) at 0–5°C to yield this compound .

Step 2 : Purify via fractional distillation under reduced pressure (BP ~120–130°C at 760 mmHg) to isolate the product from chlorinated byproducts .

Note : Monitor reaction progress using GC-MS to optimize yield and minimize over-chlorination .

Advanced: How does the chloroethyl group influence regioselectivity in silylation reactions under base-catalyzed conditions?

The chloroethyl moiety acts as a moderately electron-withdrawing group , directing silylation to electron-rich sites in aromatic systems. For example:

- In catalytic C–H silylation using KOtBu, the chloroethyl group stabilizes transition states via σ–π interactions , favoring ortho/meta substitution in aryl substrates. This contrasts with purely alkyl-substituted silanes, which exhibit lower regioselectivity .

- Competitive studies with (trimethylsilyl)ethyl analogs show that the chloroethyl group reduces steric hindrance, enabling silylation of bulky substrates (e.g., polycyclic aromatics) with >80% selectivity .

Advanced: What mechanistic insights explain the thermal decomposition pathways of this compound?

Thermolysis studies of analogous methylsilanes reveal two dominant pathways:

- Radical Chain Mechanism (T < 300°C) : Homolytic cleavage of the Si–C bond generates Me3Si• and •CH2CH2Cl radicals, initiating chain propagation. Termination occurs via radical recombination, producing disilanes and chloroalkanes .

- Non-Radical Pathway (T > 300°C) : Direct elimination of ethylene and HCl occurs, forming trimethylsilanol and chlorinated hydrocarbons. Activation energies (Ea) for Si–C bond cleavage range from 180–220 kJ/mol, depending on substituent electronegativity .

Experimental Validation : Use pyrolysis-GC/MS and time-resolved IR to track decomposition intermediates .

Advanced: How do steric and electronic factors affect the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The bulky trimethylsilyl group impedes nucleophilic attack at silicon, favoring electrophilic substitution at the chloroethyl group. For example, in Pd-catalyzed couplings, transmetalation occurs preferentially at the CH2Cl site .

- Electronic Effects : The electron-withdrawing Cl atom polarizes the Si–C bond, enhancing silicon’s electrophilicity. This facilitates nucleophilic displacement reactions (e.g., with Grignard reagents) to form Si–R bonds .

Methodological Tip : Kinetic studies using variable-temperature NMR can quantify activation parameters (ΔH‡, ΔS‡) for these pathways .

Advanced: What computational methods are suitable for modeling the reaction kinetics of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize transition states for Si–C bond cleavage and radical recombination. Compare with experimental Ea values to validate mechanisms .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., THF) to predict reaction rates under varying conditions .

Software Recommendations : Gaussian 16 for DFT; GROMACS for MD .

Advanced: How can contradictions in reported Si–C bond dissociation energies (BDEs) for methylsilanes be resolved?

Discrepancies in BDEs (e.g., 335–355 kJ/mol for Me3Si–CH2CH2Cl) arise from:

- Experimental Limitations : Early studies using calorimetry may overlook side reactions. Modern techniques like photoacoustic calorimetry provide more accurate BDEs .

- Theoretical Assumptions : Basis set incompleteness in DFT calculations underestimates bond strengths. Hybrid functionals (e.g., M06-2X) improve accuracy .

Resolution Strategy : Cross-validate data via high-level coupled-cluster (CCSD(T)) computations and controlled pyrolysis experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。